3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQBQJAAHTVVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Synthesis via Halogenation and Cyclization
A common synthetic approach involves:
- Starting from a suitable pyrazole precursor or hydrazine derivative,
- Halogenation to introduce a chloromethyl group,
- Cyclization with a sulfur-containing moiety to form the tetrahydrothiopyrano ring.
This approach is supported by patent literature describing similar fused pyrazole systems where halogenation and cyclization are critical steps. For example, analogous methods in pyrazolo[4,3-a] systems involve:
- Reaction of hydrazine hydrate with chloropyrazine derivatives under controlled pH and temperature to form intermediate pyrazole compounds,
- Subsequent treatment with halogenating agents or chloromethyl sources,
- Cyclization under acidic or reflux conditions to form the fused heterocycle.
Though these examples focus on oxygen-containing pyrano rings, replacing oxygen with sulfur to form thiopyrano rings follows similar principles but may require adjusted conditions to accommodate sulfur chemistry.
Use of Hydrazine Hydrate and Halopyrazine Precursors
A detailed synthetic route for related fused pyrazolo compounds involves:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Ethanol, hydrazine hydrate, 2-chloropyrazine, pH 6, 60-61 °C, 15 h | Formation of pyrazole intermediate via nucleophilic substitution and ring closure | Intermediate with HPLC purity ~93% |
| 2 | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, reflux, 42-60 h | Cyclization and functional group transformation with acid catalysis and reflux | Fused heterocyclic compound with high purity (~99%) |
| 3 | Palladium on carbon, ethanol, hydrogenation at 4 bar, 23-25 °C, 4.5 h | Reduction step under hydrogen atmosphere to finalize structure | Final product isolated as hydrochloride salt with purity >99% |
This method emphasizes careful temperature control, pH adjustment, and purification steps to achieve high purity and yield.
Sulfur Incorporation for Thiopyrano Ring Formation
Forming the tetrahydrothiopyrano ring involves:
- Cyclization reactions with sulfur-containing reagents such as thiols or sulfur equivalents,
- Use of sulfur nucleophiles to displace leaving groups on precursor molecules,
- Ring closure under acidic or basic conditions tailored to favor thiopyrano formation over oxygen analogs.
The presence of sulfur alters ring strain and reactivity, requiring optimization of reaction conditions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Hydrazine hydrate, chloropyrazine | Commercially available, cost-effective |
| Solvents | Ethanol, chlorobenzene, dichloromethane | Choice affects solubility and reaction rate |
| Temperature | 0 °C to 110 °C | Step-dependent; low temp for halogenation, higher for cyclization |
| Reaction time | 15 h to 60 h | Extended times for complete cyclization |
| pH control | pH 6 to 12 | Critical for intermediate stability |
| Catalysts | Methylsulfonic acid, Pd/C | Acid catalysis for cyclization; Pd/C for hydrogenation |
| Purification | Filtration, extraction, column chromatography | Ensures high purity (>99%) |
| Yield | Moderate to high (dependent on step) | Optimization needed to minimize byproducts |
Summary of Research Findings
- The synthesis of 3-(chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole requires a multi-step process involving hydrazine-mediated pyrazole formation, halogenation to introduce the chloromethyl group, and sulfur-based cyclization to form the thiopyrano ring.
- Reaction conditions such as temperature, pH, and choice of solvents and catalysts are critical to maximize yield and purity.
- Purification techniques including filtration, solvent extraction, and chromatographic separation are essential to isolate the final compound with high HPLC purity (>99%).
- While direct literature on this exact compound is scarce, analogous methods for related fused heterocycles provide a robust framework for its preparation.
- Industrial scalability is feasible with careful optimization, as demonstrated in related patents focusing on similar fused pyrazolo systems.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of azido, thiol, or amino derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dihydropyrazole derivatives.
Scientific Research Applications
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The pyrazole ring can interact with various receptors or enzymes, modulating their activity through non-covalent interactions.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
- 3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide (CAS: 1785525-25-8): Replacing the chloromethyl group with an aminomethyl (-CH₂NH₂) and introducing two sulfone groups (5,5-dioxide) alters polarity and hydrogen-bonding capacity.
- Thiopyrano[4,3-c]pyrazole-3-carboxylic acid, 2-isopropyl (CAS: 1782227-68-2): Substitution with a carboxylic acid (-COOH) and isopropyl group enhances interactions with biological targets via hydrogen bonding and hydrophobic effects. This compound has a predicted pKa of 2.83, indicating moderate acidity .
Ring System Modifications
- The ethyl ester group (-COOEt) offers versatility in hydrolysis reactions for prodrug development .
- 1H-Benzopyrano[4,3-c]pyrazole (chromeno[4,3-c]pyrazole): The benzene-fused analog exhibits π-stacking interactions with biomolecules, as demonstrated in IMPDH inhibitor complexes .
Biological Activity
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a complex organic compound with a unique structural arrangement, characterized by a thiopyrano ring fused with a pyrazole moiety. Its molecular formula is with a molecular weight of 226.73 g/mol. The compound has gained attention in medicinal chemistry due to its potential biological activities and reactivity stemming from the chloromethyl substituent.
The presence of the chloromethyl group enhances the compound's reactivity, allowing it to participate in various nucleophilic substitution reactions. This feature makes it a valuable intermediate in organic synthesis and medicinal chemistry applications.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, compounds structurally related to it have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrate that derivatives of this compound can inhibit cell growth in various cancer cell lines with IC50 values comparable to established chemotherapeutics such as Doxorubicin .
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| HT-29 | 6.43 | Doxorubicin | 2.24 |
| PC-3 | 9.83 | Doxorubicin | 3.86 |
The biological activity of this compound is primarily attributed to its interaction with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDK activity, the compound disrupts cell cycle progression and induces apoptosis in cancer cells. This mechanism highlights its potential as an antitumor agent .
Study on Antimicrobial Activity
A study examining the antimicrobial properties of pyrazole derivatives found that compounds similar to this compound exhibited strong antibacterial effects against various pathogens. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard antibiotics like ciprofloxacin and tetracycline .
Toxicity Assessment
Toxicity studies conducted on Swiss albino mice revealed that derivatives of this compound were non-toxic at doses up to 100 mg/kg over a period of 28 days. This finding is crucial for considering its therapeutic applications and safety profile in clinical settings .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications to the thiopyrano and pyrazole rings can enhance biological activity. Electron-withdrawing groups at specific positions on the aromatic systems have been shown to increase potency against cancer cells and bacteria .
Q & A
Basic: What are the key synthetic strategies for preparing 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole derivatives?
Answer:
The synthesis typically involves multi-component reactions (MCRs) due to the fused heterocyclic structure. A common approach uses hydrazines, β-keto esters, aldehydes, and thiopyrano precursors in a one-pot reaction under catalytic conditions. For example:
- Green synthesis: Solvent-free or aqueous media with catalysts like Brønsted-acidic ionic liquids (e.g., [DMBSI]HSO₄) yield derivatives in high efficiency (86–94%) .
- Nano-magnetic catalysts: Fe₃O₄@SiO₂-based catalysts enable recyclable, high-yield (56–98%) synthesis via microwave or mechanochemical methods .
- Scalable routes: Two-step sequences using commercially available aldehydes and hydrazines allow combinatorial library generation with appendage diversity at the 1-, 3-, and 4-positions .
Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?
Answer:
Optimization requires systematic design of experiments (DOE):
- Parameter screening: Variables like catalyst loading, temperature, and solvent polarity are tested using fractional factorial designs. For instance, Fe₃O₄@SiO₂@Imidazole@SO₃H+Cl⁻ achieved optimal yields at 80°C with 15 mol% catalyst .
- Scale-up protocols: Lead compound synthesis (e.g., PPARγ agonists) involves telescoping steps to avoid chromatography, achieving >80% yield in gram-scale batches .
- Real-time monitoring: Techniques like in-situ FTIR or NMR track intermediate formation to adjust reaction kinetics .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
- X-ray crystallography: Resolves stereochemistry and bond lengths (e.g., monoclinic P2₁/c space group, β = 96.689°, Z = 4) .
- NMR spectroscopy: ¹H/¹³C NMR identifies cis-3-H,3a-H stereoisomers and substituent effects on pyrazole/pyran rings .
- Elemental analysis: Validates purity (>95%) and molecular formula (e.g., C₂₂H₁₈ClN₃S, Mr = 391.90) .
Advanced: How can contradictions in biological activity data (e.g., varying PPARγ binding affinities) be resolved?
Answer:
- Competitive binding assays: Use radiolabeled ligands (e.g., ³H-rosiglitazone) to measure IC₅₀ values and validate selectivity against PPARα/δ isoforms .
- Statistical analysis: Apply ANOVA to compare biological replicates and identify outliers caused by assay conditions (e.g., DMSO concentration effects) .
- Dose-response curves: Generate EC₅₀ values for transactivation assays to confirm micromolar potency ranges (e.g., 10ae: IC₅₀ = 1.2 μM) .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Flexible ligand alignment: Models ligand-receptor interactions (e.g., PPARγ ligand-binding domain) using docking software (AutoDock Vina) and molecular dynamics simulations .
- QSAR modeling: Correlates substituent electronic parameters (Hammett σ) with bioactivity to predict optimal N1-chlorophenyl or 4-methoxy groups .
- DFT calculations: Analyze vibrational spectra (e.g., pyrano[2,3-c]pyrazole C=O stretches) to validate experimental IR data .
Basic: What solvent systems are preferred for eco-friendly synthesis?
Answer:
- Aqueous media: Sodium gluconate or β-cyclodextrin catalyze reactions in water, achieving 85–92% yields .
- Solvent-free conditions: Brønsted-acidic ionic liquids (e.g., [DMBSI]HSO₄) enable one-pot synthesis at 70°C with 90% efficiency .
- Mechanochemical grinding: Reduces reaction time (<30 min) and eliminates solvents, as demonstrated for dihydropyrano[2,3-c]pyrazoles .
Advanced: How can mechanistic studies elucidate catalytic pathways in thiopyrano-pyrazole synthesis?
Answer:
- Proton-coupled electron transfer (PCET): Photocatalysts like 4CzIPN generate radicals under visible light, initiating thiopyrano ring closure via HAT (hydrogen atom transfer) .
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated solvents to identify rate-determining steps (e.g., C-S bond formation) .
- Catalyst characterization: Use TEM/EDX mapping to confirm Fe₃O₄@SiO₂ stability after 5 cycles and identify active sites .
Advanced: How do stereochemical considerations impact biological activity?
Answer:
- Cis vs. trans isomers: Cis-3-H,3a-H stereoisomers (from semicarbazide reactions) show higher PPARγ binding due to planar pyran ring geometry .
- Chiral resolution: Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers and test individual bioactivity .
- NOESY NMR: Detects spatial proximity of chloromethyl groups to pyrazole N-atoms, influencing receptor docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
